Benzo[c][1,2,5]oxadiazole-4-carbonitrile
Overview
Description
Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Benzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of this compound are infectious diseases including bacterial, viral, and leishmanial infections . The compound interacts with these targets to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring make nitrogen a stronger hydrogen bond acceptor than oxygen . This interaction leads to changes in the target organisms, inhibiting their growth and proliferation .
Biochemical Pathways
Oxadiazoles have been shown to have anti-infective activity, suggesting that they may interfere with the biochemical pathways of infectious organisms
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . The compound is predicted to have a skin permeation log Kp of -6.55 cm/s . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of infectious organisms . This leads to a decrease in the severity of the infection and aids in the recovery of the infected individual .
Biochemical Analysis
Biochemical Properties
It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .
Cellular Effects
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Molecular Mechanism
It is known that it is a part of donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications .
Temporal Effects in Laboratory Settings
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Dosage Effects in Animal Models
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Metabolic Pathways
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Transport and Distribution
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Subcellular Localization
As a part of the larger family of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, it is expected to have anticancer potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]oxadiazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring . Another approach involves the use of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]oxadiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[c][1,2,5]oxadiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[c][1,2,5]oxadiazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole-4-carbonitrile: Similar structure but contains sulfur instead of oxygen, leading to different chemical and biological properties.
1,2,4-Oxadiazoles: Different regioisomer with distinct reactivity and applications.
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEPUZNRFNUXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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